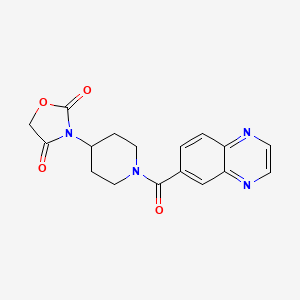
3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione" is a heterocyclic molecule that appears to be related to a class of compounds that include quinoline derivatives and oxazolidine moieties. These types of compounds are often studied for their potential pharmacological properties and are characterized by their complex molecular structures which may include multiple rings and functional groups.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-component reactions, as seen in the one-pot three-component approach for the synthesis of 2-(piperidin-1-yl) quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. This method utilizes aldehydes, methyl 2-cyanoacetate, and enaminones, with catalysts such as L-proline to achieve high yields and regioselectivity . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the structural and spectral characterization of triazoloquinoline derivatives has been performed using X-ray diffraction, FT-IR, NMR, and DFT calculations . These methods help in understanding the spatial arrangement of functional groups and the overall molecular conformation, which is crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives involves a three-component reaction using a dual system catalyst of piperidine–iodine . The regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions are key steps in the synthesis of isothiazoloquinoline diones . These reactions highlight the complexity and versatility of the chemical behavior of quinoline-related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of different substituents and functional groups can affect the crystal packing, hydrogen bonding, and other intermolecular interactions, as seen in the crystal structures of various substituted quinolines . These properties are important for the compound's stability, solubility, and reactivity, which in turn can impact their pharmacological potential.
科学的研究の応用
Pharmacological Applications
One study explored the modulatory effects of L-(quinoxalin-6-ylcarbonyl)piperidine (a compound related to 3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione) on the AMPA receptor. This research was conducted in the context of schizophrenia treatment, using a double-blind placebo-controlled design. The study aimed to observe the effects of the compound on clinical ratings, neuropsychological testing, and monitoring for adverse events, although no clear improvement in psychosis or cognition was observed at the doses tested, suggesting limited efficacy as a sole agent in the treatment of schizophrenia (Marenco et al., 2002).
Toxicological Studies
Another study focused on the exposure and health outcomes of personnel potentially exposed to vinclozolin, a fungicide containing the oxazolidinedione structure. This cross-sectional study investigated the internal exposure and targeted health outcomes, including hormonal responses and signs of liver injury, among others. The results showed no evidence of health effects induced by vinclozolin among employees, suggesting that the compound's exposure at the levels studied did not pose a significant health risk (Zober et al., 1995).
Metabolic and Dietary Exposure Studies
Research into the metabolic fate and dietary exposure of heterocyclic amines, including compounds structurally related to this compound, highlights their formation during the cooking of meat and their carcinogenic potential in animal models. Studies using accelerator mass spectrometry have shown that protein and DNA adduct levels in humans are generally greater than in rodents administered equivalent doses of these compounds, indicating substantial human exposure through dietary sources and potential health implications (Turteltaub et al., 1999).
特性
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)12-3-7-20(8-4-12)16(23)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNZNWTUSVHPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

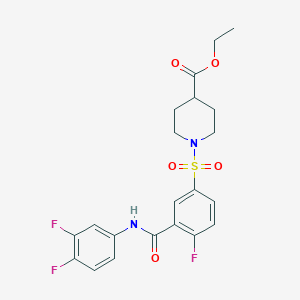
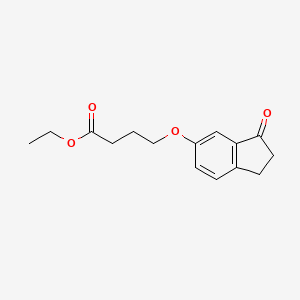

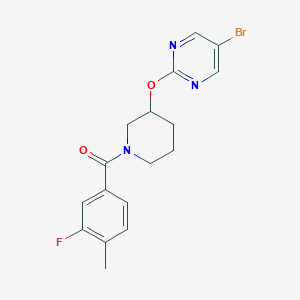
![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)
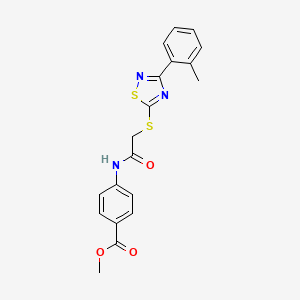
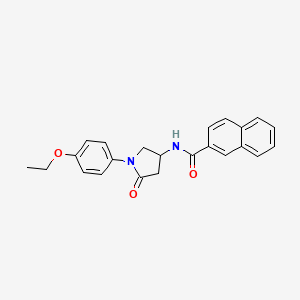
![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)
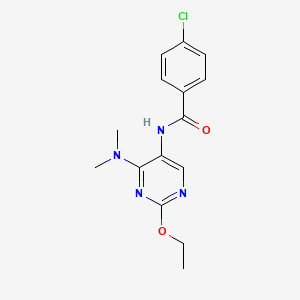
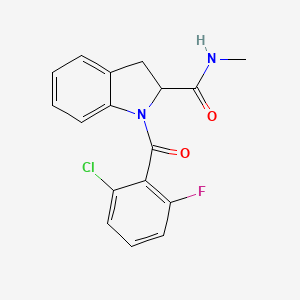
![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)